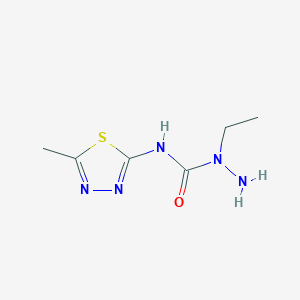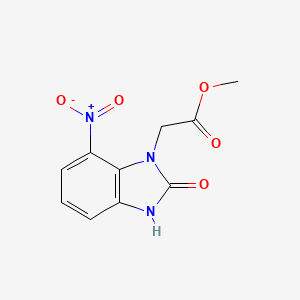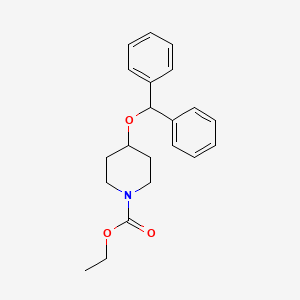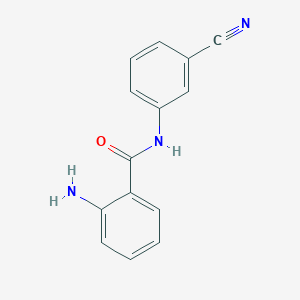
1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of 1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide typically involves the reaction of hydrazine derivatives with thiadiazole precursors. One common method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-carboxylic acid with ethyl hydrazinecarboxylate under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or platinum oxide . Major products formed from these reactions include various substituted thiadiazole derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in DNA replication and protein synthesis, leading to the disruption of cellular processes and ultimately cell death . This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound targets bacterial and cancer cells, respectively .
Comparison with Similar Compounds
1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide can be compared with other similar compounds, such as:
1,3,4-Thiadiazole: A parent compound with a similar structure but lacking the ethyl and hydrazinecarboxamide groups.
5-Methyl-1,3,4-thiadiazole-2-carboxylic acid: A precursor used in the synthesis of the target compound.
N-(5-Methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide: A closely related compound with similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
CAS No. |
57773-86-1 |
|---|---|
Molecular Formula |
C6H11N5OS |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
1-amino-1-ethyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C6H11N5OS/c1-3-11(7)6(12)8-5-10-9-4(2)13-5/h3,7H2,1-2H3,(H,8,10,12) |
InChI Key |
BMZFQNJSJZXOAA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)NC1=NN=C(S1)C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-(1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8633647.png)



![4-[2-(4-Fluoro-phenyl)-2H-pyrazol-3-yl]-pyridin-2-ylamine](/img/structure/B8633691.png)





![8-Methyl-3-(4-trifluoromethylphenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B8633734.png)

